
Quinapril
描述
喹那普利是一种主要用于治疗高血压(高血压)、心力衰竭和糖尿病肾病的药物喹那普利通过降低肾素-血管紧张素-醛固酮系统的活性来发挥作用,这有助于放松血管并降低血压 .
准备方法
合成路线和反应条件: 喹那普利可以通过多步法合成。一种常见的方法是将(2S,4S)-2-(4-甲基-2,5-二氧代-恶唑烷-3-基)-4-苯基-丁酸乙酯与(3S)-1,2,3,4-四氢-异喹啉-3-羧酸叔丁酯反应。 该反应生成喹那普利叔丁酯,然后与酸反应生成喹那普利或其药学上可接受的盐 .
工业生产方法: 在工业环境中,喹那普利盐酸盐通常采用直接压片法生产。这包括将活性药物成分与赋形剂混合,并将混合物压成片剂。 由于其简单性和效率,直接压片法是首选方法 .
化学反应分析
科学研究应用
喹那普利在科学研究中具有广泛的应用:
作用机制
喹那普利抑制血管紧张素转化酶,该酶催化血管紧张素I转化为血管紧张素II。血管紧张素II是一种强效的血管收缩剂,可升高血压。通过抑制这种酶,喹那普利降低了血管紧张素II的水平,导致血管扩张和血压下降。 这种机制还能减少醛固酮分泌,有助于降低血容量和血压 .
6. 与相似化合物的比较
喹那普利经常与其他血管紧张素转化酶抑制剂进行比较,例如赖诺普利、依那普利和卡托普利。
相似化合物:
赖诺普利: 其作用机制相似,但可能在一些患者中引起持续性干咳.
依那普利: 在治疗高血压方面疗效相当,但可能具有不同的药代动力学特性.
卡托普利: 也是血管紧张素转化酶抑制剂,但半衰期更短,给药要求也不同.
独特性: 喹那普利在药代动力学特征和快速脱酯化生成活性代谢产物喹那普利拉特的能力方面具有独特性。 这种特性使每天一次给药就能有效控制血压 .
相似化合物的比较
Lisinopril: Similar in its mechanism of action but may cause a persistent dry cough in some patients.
Enalapril: Comparable efficacy in treating hypertension but may have different pharmacokinetic properties.
Uniqueness: Quinapril is unique in its pharmacokinetic profile and its ability to be rapidly de-esterified to quinaprilat, the active metabolite. This property allows for effective blood pressure control with once-daily dosing .
生物活性
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor that has been widely studied for its pharmacological effects, particularly in the management of hypertension and heart failure. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound functions primarily as a prodrug that is converted into its active form, quinaprilat, after administration. The primary mechanism involves the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, this compound leads to vasodilation and decreased blood pressure. Additionally, it increases bradykinin levels due to reduced degradation, which may further contribute to its vasodilatory effects .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
Parameter | Value |
---|---|
Bioavailability | 50-80% |
Tmax (this compound) | <1 hour |
Tmax (Quinaprilat) | 2.5 hours |
Cmax (Quinaprilat) | 1526 ng/mL (after 10 mg dose) |
Volume of Distribution | 13.9 L |
Protein Binding | 97% |
Half-life (Elimination) | 2-4 hours (increased with renal impairment) |
This compound is rapidly absorbed and extensively distributed in tissues except for the brain. Its metabolism primarily occurs in the liver, with renal excretion being the main route for quinaprilat elimination .
Hypertension Management
Numerous clinical trials have established the efficacy of this compound in managing hypertension. For instance:
- In a study involving patients with essential hypertension, doses ranging from 10 to 40 mg daily resulted in significant reductions in both systolic and diastolic blood pressure .
- A multicenter trial showed that this compound provided comparable blood pressure control to other antihypertensive agents such as beta-blockers and calcium channel blockers .
Heart Failure
This compound has also been evaluated for its effects on heart failure:
- A study with 225 patients demonstrated that this compound improved exercise tolerance significantly compared to placebo, with a dose-dependent response observed over a three-month period .
- In patients with chronic heart failure, this compound administration led to beneficial hemodynamic changes and improved functional capacity .
Case Studies
- Endothelial Function Improvement : In a trial involving patients with chronic heart failure (NYHA class III), intra-arterial infusion of quinaprilat significantly increased endothelium-mediated flow-dependent dilation by over 40% compared to controls (p < 0.01) .
- Coronary Artery Disease : In patients undergoing coronary artery bypass grafting (CABG), this compound at 40 mg/day significantly reduced ischemic events compared to lower doses . However, another study found no effect on ischemic events with a lower dosage during coronary angioplasty .
Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been reported:
属性
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDRRTOADPPCHY-HSQYWUDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023547 | |
Record name | Quinapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Quinapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.50e-03 g/L | |
Record name | Quinapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Angiotensin II also stimulates production of plasminogen activator inhibitor-1 (PAI-1), increasing the risk of thrombosis. Quinaprilat prevents the conversion of angiotensin I to angiotensin II by inhibition of angiotensin converting enzyme, and also reduces the breakdown of bradykinin. Reduced levels of angiotensin II lead to lower levels of PAI-1, reducing the risk of thrombosis, especially after a myocardial infarction. | |
Record name | Quinapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
85441-61-8 | |
Record name | Quinapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85441-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinapril [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085441618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ84Y44811 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Quinapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120-130 °C, 120 - 130 °C | |
Record name | Quinapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。